2-(butan-2-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
CAS No.:
Cat. No.: VC14810170
Molecular Formula: C17H18N4O3S
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N4O3S |
|---|---|
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | 2-butan-2-yl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide |
| Standard InChI | InChI=1S/C17H18N4O3S/c1-4-9(3)21-15(23)11-7-6-10(8-12(11)16(21)24)14(22)18-17-20-19-13(5-2)25-17/h6-9H,4-5H2,1-3H3,(H,18,20,22) |
| Standard InChI Key | KQPPUIJVQOVYGZ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C(C)CC |
Introduction
2-(butan-2-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that combines elements of thiadiazole and isoindole in its structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties, based on related compounds.
Key Features:
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Molecular Formula: Not explicitly provided in the available sources, but the compound is known to have a molar mass of approximately 352.42 g/mol.
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Chemical Structure: Includes a butan-2-yl group linked to a carboxamide moiety, along with a thiadiazole ring and an isoindole structure.
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Synthesis: Typically involves multi-step organic reactions requiring careful control of reaction conditions to ensure high yield and purity.
Synthesis and Characterization
The synthesis of 2-(butan-2-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves several key steps:
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Starting Materials: Thiadiazole derivatives and isoindole frameworks are commonly used as starting materials.
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Reaction Conditions: Temperature, solvent choice, and reaction time must be carefully controlled to optimize yield and purity.
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Analytical Techniques: Thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are used to monitor reaction progress and confirm product identity.
Biological Activity
While specific biological activities of this compound are not well-documented, its structural similarity to known bioactive compounds suggests potential antimicrobial and anti-inflammatory properties. Modifications on the thiadiazole ring are known to significantly affect biological activity, indicating a structure–activity relationship that merits further investigation.
Potential Applications:
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Pharmaceuticals: Potential antimicrobial and anti-inflammatory agents.
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Materials Science: Unique structural features may contribute to novel material properties.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Methylthiadiazole | C₄H₄N₂S | Contains a thiadiazole ring; simpler structure |
| Isoindole Derivative | C₉H₇N | Shares isoindole core; lacks thiadiazole functionality |
| Thiadiazole-based Antimicrobial | C₈H₈N₄S₂ | Known for antimicrobial properties; simpler chain |
| 2-(butan-2-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide | Not explicitly provided | Unique combination of thiadiazole and isoindole components |
The uniqueness of 2-(butan-2-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide lies in its specific combination of functional groups, which may enhance its biological activity compared to simpler analogs.
Future Research Directions
Further studies are necessary to elucidate the exact mechanisms and efficacy of this compound against specific biological targets. This includes in-depth investigations into its structure–activity relationship and potential applications in pharmaceuticals and materials science.
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